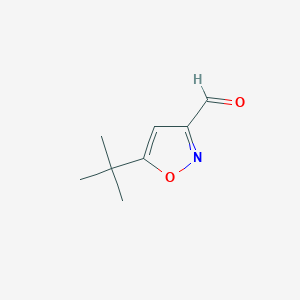

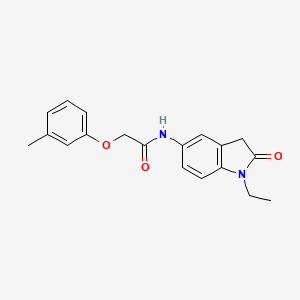

![molecular formula C25H19N3O4S B2775739 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline CAS No. 301332-57-0](/img/structure/B2775739.png)

1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. For example, the indole group might be introduced using a Fischer indole synthesis or a Bartoli indole synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The nitro group could potentially form hydrogen bonds, which could affect the compound’s solubility and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Sulfonamide Derivatives : A study reported the synthesis of compounds bearing sulfonamide fragments, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, highlighting their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation (Cumaoğlu et al., 2015).

- Novel 3-[1-(3-nitrophenyl)-ethyl]-1-(indole-1-yl) Substituted Derivatives : Another research focused on synthesizing novel indole derivatives with antimicrobial activity, demonstrating the synthetic versatility of similar compounds (Babu et al., 2008).

Potential Applications

- Anticancer and Antioxidant Properties : Certain derivatives, including those with a sulfonamide group, have been evaluated for their in vitro anti-cancer and antioxidant activities, showing promising results against various cancer cell lines (Jyothish Kumar & Vijayakumar, 2017).

- Procognitive and Antidepressant-Like Properties : N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent 5-HT6 receptor ligands with procognitive and antidepressant-like properties in vivo, suggesting potential for neurological applications (Zajdel et al., 2016).

properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4S/c29-28(30)24-12-6-2-8-19(24)14-16-33(31,32)27-15-13-18-7-1-3-9-20(18)25(27)22-17-26-23-11-5-4-10-21(22)23/h1-17,25-26H/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZRQXSWXUCSMH-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

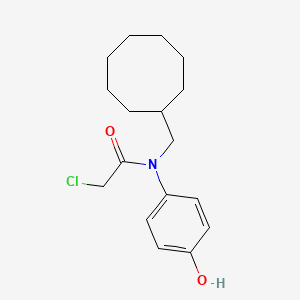

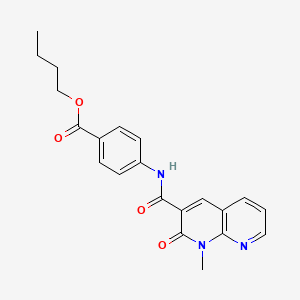

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

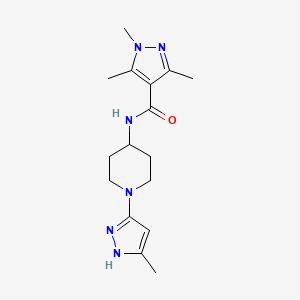

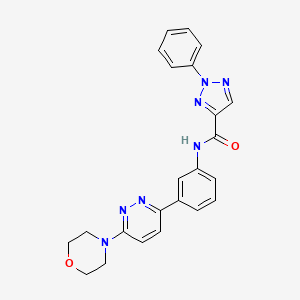

![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)

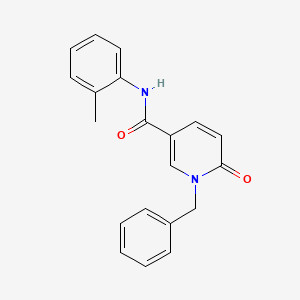

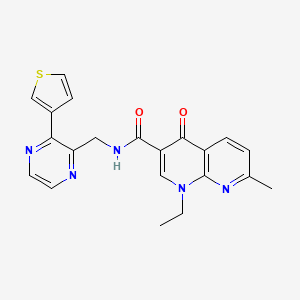

![N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B2775678.png)